2-(2-Fluorophenyl)quinoline-8-carboxamide
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Overview
Description
2-(2-Fluorophenyl)quinoline-8-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)quinoline-8-carboxamide typically involves the construction of the quinoline scaffold followed by the introduction of the fluorophenyl and carboxamide groups. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or arsenic acid.
Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its anti-proliferative properties and ability to induce apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its kinase inhibitory activity.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)quinoline-8-carboxamide involves the inhibition of specific protein kinases, which are crucial regulators of cell survival and proliferation. By inhibiting these kinases, the compound can induce apoptosis in cancer cells. The molecular targets include Bcl-2, BAX, and Caspase-3, which are involved in the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-carboxamide: Lacks the fluorophenyl group but shares the quinoline scaffold.
2-Phenylquinoline-8-carboxamide: Similar structure but without the fluorine atom.
2-(2-Chlorophenyl)quinoline-8-carboxamide: Contains a chlorine atom instead of fluorine
Uniqueness
2-(2-Fluorophenyl)quinoline-8-carboxamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability. The fluorine atom can also influence the compound’s electronic properties, making it a valuable candidate for drug development .
Properties
CAS No. |
655222-54-1 |
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Molecular Formula |
C16H11FN2O |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
2-(2-fluorophenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C16H11FN2O/c17-13-7-2-1-5-11(13)14-9-8-10-4-3-6-12(16(18)20)15(10)19-14/h1-9H,(H2,18,20) |
InChI Key |
DCLGUBMCOQEUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3C(=O)N)C=C2)F |
Origin of Product |
United States |
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